molecular formula C12H32N4Si B14505895 N,N',N'',N'''-Tetrapropylsilanetetramine CAS No. 63084-58-2

N,N',N'',N'''-Tetrapropylsilanetetramine

Cat. No.: B14505895
CAS No.: 63084-58-2
M. Wt: 260.49 g/mol
InChI Key: JAKFTCMEIAFVLU-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine: is an organosilicon compound characterized by the presence of four propyl groups attached to a silicon atom through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine typically involves the reaction of silicon tetrachloride with propylamine in the presence of a base. The reaction proceeds through the formation of intermediate silane compounds, which are subsequently converted to the desired tetramine compound. The general reaction can be represented as follows:

SiCl4+4C3H7NH2Si(NC3H7)4+4HCl\text{SiCl}_4 + 4 \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{Si(NC}_3\text{H}_7)_4 + 4 \text{HCl} SiCl4​+4C3​H7​NH2​→Si(NC3​H7​)4​+4HCl

Industrial Production Methods

In industrial settings, the production of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanetetramine oxides.

    Reduction: Reduction reactions can lead to the formation of silanetetramine hydrides.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Silanetetramine oxides.

    Reduction: Silanetetramine hydrides.

    Substitution: Various alkyl or aryl-substituted silanetetramines.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine involves its ability to interact with various molecular targets through coordination bonds. The silicon atom can form stable complexes with metal ions, which can influence the reactivity and stability of the compound. Additionally, the propyl groups can provide hydrophobic interactions, enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’‘,N’‘’-Tetramethylethylenediamine (TMEDA): A similar compound with methyl groups instead of propyl groups.

    N,N-Diisopropylethylamine (DIPEA): Another tertiary amine with different alkyl groups.

Uniqueness

N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine is unique due to the presence of propyl groups, which provide distinct steric and electronic properties compared to other similar compounds

Properties

CAS No.

63084-58-2

Molecular Formula

C12H32N4Si

Molecular Weight

260.49 g/mol

IUPAC Name

N-[tris(propylamino)silyl]propan-1-amine

InChI

InChI=1S/C12H32N4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-16H,5-12H2,1-4H3

InChI Key

JAKFTCMEIAFVLU-UHFFFAOYSA-N

Canonical SMILES

CCCN[Si](NCCC)(NCCC)NCCC

Origin of Product

United States

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